5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester
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Overview
Description
Zanamivir Azide Methyl Ester is a derivative of Zanamivir, a neuraminidase inhibitor used primarily as an antiviral agent against influenza viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zanamivir Azide Methyl Ester typically involves multiple steps, starting from the precursor Zanamivir. One common method includes the conversion of Zanamivir to its azide derivative through nucleophilic substitution reactions. This process often involves the use of azide salts such as sodium azide in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of Zanamivir Azide Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azide group can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azide-substituted derivatives.
Scientific Research Applications
Zanamivir Azide Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological targets.
Medicine: Investigated for its efficacy in treating influenza and other viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of Zanamivir Azide Methyl Ester involves the inhibition of the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the infection .
Comparison with Similar Compounds
Zanamivir: The parent compound, also a neuraminidase inhibitor.
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor.
Uniqueness: Zanamivir Azide Methyl Ester is unique due to its azide and methyl ester functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. These modifications can potentially enhance its efficacy and reduce resistance development .
Properties
Molecular Formula |
C12H18N4O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7+,9+,10+,11+/m0/s1 |
InChI Key |
MMLUEZXBKJUPII-CNYIRLTGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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